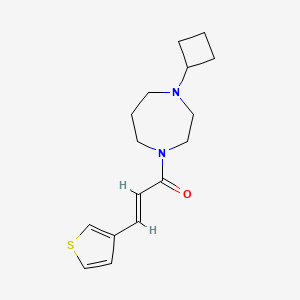
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H22N2OS and its molecular weight is 290.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a diazepane ring and a thiophene moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The diazepane structure may interact with various enzymes, potentially inhibiting their activity and modulating biochemical pathways.
- Receptor Binding : The thiophene moiety could facilitate binding to specific receptors, influencing cellular signaling processes.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of similar diazepane derivatives, it was found that compounds with a thiophene ring exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar properties.
Case Study 2: Anticancer Properties
Research on structurally related compounds has demonstrated that they can induce apoptosis in various cancer cell lines. For instance, a derivative showed a dose-dependent increase in apoptotic markers in breast cancer cells. This indicates that this compound might also exhibit anticancer effects.
Case Study 3: Neuroprotective Effects
A study investigating the neuroprotective effects of similar compounds in models of Alzheimer's disease revealed that these compounds could reduce neuroinflammation and oxidative stress. Given the structural similarities, it is plausible that this compound may offer protective benefits in neurodegenerative conditions.
Propiedades
IUPAC Name |
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-thiophen-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(6-5-14-7-12-20-13-14)18-9-2-8-17(10-11-18)15-3-1-4-15/h5-7,12-13,15H,1-4,8-11H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKSVLFOBANZFX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)/C=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













